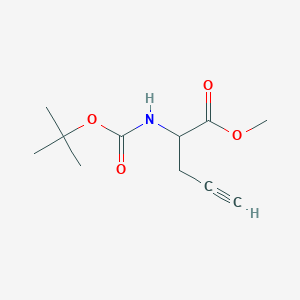

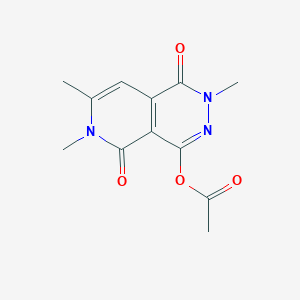

2-(Pentan-3-yloxy)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Pentan-3-yloxy)acetic acid involves various chemical reactions, including catalyzed intramolecular additions and etherification processes. For example, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one from 1,2-bis(acetoxymethyl)-3-diazoacetylcyclopropene demonstrates the complexity and specificity of reactions used to create structurally related compounds (Irngartinger et al., 1981). Additionally, the conversion of lactic acid to 2,3-pentanedione over supported phosphate catalysts highlights the use of vapor-phase reactions and the influence of temperature and residence time on selectivity (Gunter et al., 1994).

Molecular Structure Analysis

Structural studies, including X-ray crystallography and vibrational spectroscopy, provide insights into the molecular structure of related compounds. The X-ray crystal structure determination of certain derivatives reveals key structural details, such as bond lengths and molecular conformation (Leyton et al., 2013). These analyses are crucial for understanding the physical and chemical behavior of the molecules.

Chemical Reactions and Properties

The reactivity of compounds akin to 2-(Pentan-3-yloxy)acetic acid can be seen in their participation in various chemical reactions, such as oligomerization and acylation. These reactions not only demonstrate the compounds' reactivity but also their potential utility in synthesizing new materials or intermediates for further chemical transformations (Ishigaki et al., 1974).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on the characterization of related dipeptides provide data on infrared and Raman spectroscopies, offering insights into the vibrational properties of the molecules, which are closely related to their physical characteristics (Leyton et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are crucial for understanding the applications and limitations of these compounds. For instance, the zeolite-catalyzed acylation of heterocyclic compounds demonstrates specific chemical reactivity that could be harnessed for synthetic purposes (Richard et al., 1998).

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Food Industry

- Application : Acetic acid, which is structurally similar to 2-(Pentan-3-yloxy)acetic acid, has several applications in the food industry . It is used as an acidulant to give a characteristic flavor profile to food, for microbial decontamination of meat, and as a mild descaling agent. More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

-

Sol-Gel Synthesis

-

Chemical Synthesis

-

Food Industry

- Application : Acetic acid, which is structurally similar to 2-(Pentan-3-yloxy)acetic acid, has several applications in the food industry . It is used as an acidulant to give a characteristic flavor profile to food, for microbial decontamination of meat, and as a mild descaling agent. More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

-

Sol-Gel Synthesis

- Ambeed

- Sigma-Aldrich

- ChemScene

Orientations Futures

Propriétés

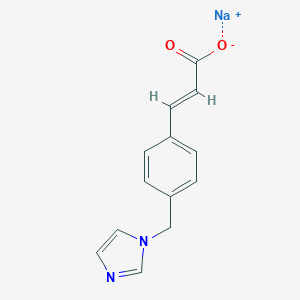

IUPAC Name |

2-pentan-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBVHWCYMYORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentan-3-yloxy)acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)